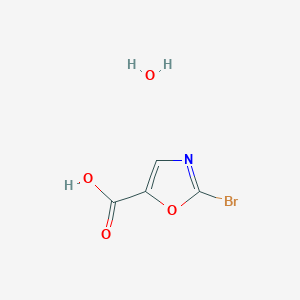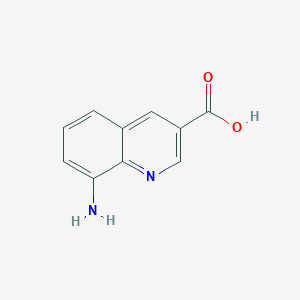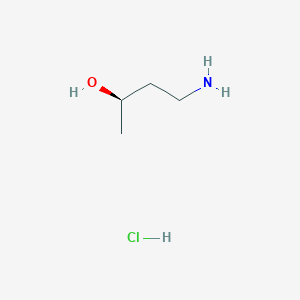
3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-EN-1-one
Overview
Description
3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-EN-1-one, also known as DMF-2HPP, is a synthetic compound that has been studied for its potential applications in the field of scientific research. DMF-2HPP has been found to possess a variety of biochemical and physiological effects, and its synthesis and mechanism of action have been studied in detail.
Scientific Research Applications
Microwave Assisted Synthesis and Optical Properties
3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-EN-1-one has been synthesized using microwave irradiation, showing potential in optical studies due to its solvatochromic properties and applications as a probe in determining the critical micelle concentration of various micelles (Khan, Asiri, & Aqlan, 2016).
Reactivity with Phosphorus Reagents
The compound displays unusual behavior when reacting with phosphorus reagents, leading to the synthesis of novel phosphonochromone, phosphonopyrone, and oxathiaphosphinines, indicating its versatility in chemical synthesis (Ali, Assiri, Yahia, & Zahran, 2019).
Nonlinear Optical Absorption
Investigation into its nonlinear optical properties suggests that it can be used in optical device applications, such as optical limiters, due to its distinct absorption behavior at varying laser intensities (Rahulan et al., 2014).
Synthesis of 3-Allylchromones and Homoisoflavones
The compound is also utilized in the synthesis of 3-allylchromones, homoisoflavones, and bischromones, demonstrating its utility in creating diverse chemical structures (Panja, Maiti, & Bandyopadhyay, 2010).
Development of Anti-Cancer Ru(II) Complexes
It forms the basis of Ru(II) complexes with substituted chalcone ligands, showing significant anti-cancer activity against breast cancer cell lines, thus presenting potential in chemotherapeutic applications (Singh et al., 2016).
Catalytic Arylation of Azoles and Amides
As a ligand, it enhances the copper-catalyzed N-arylation of azoles and amides with aryl halides, underscoring its role in facilitating important organic transformations (Cheng, Sun, Wan, & Sun, 2009).
properties
IUPAC Name |
3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHPNEYOOPCWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00768976 | |
| Record name | 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00768976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)- | |
CAS RN |
138469-95-1 | |
| Record name | 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00768976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)





![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)
![6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl](/img/structure/B1375802.png)



![2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B1375807.png)
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride](/img/structure/B1375809.png)
![7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1375811.png)